Trypan red Trypan red Trypan Red is an acid azo dye commonly used as a stain to distinguish viable from non-viable cells. It was previously used to treat trypanosomiasis.
Brand Name: Vulcanchem
CAS No.: 574-64-1
VCID: VC0006658
InChI: InChI=1S/C32H24N6O15S5.5Na/c33-29-27(57(48,49)50)14-18-11-21(54(39,40)41)6-8-23(18)31(29)37-35-20-4-1-16(2-5-20)17-3-10-25(26(13-17)56(45,46)47)36-38-32-24-9-7-22(55(42,43)44)12-19(24)15-28(30(32)34)58(51,52)53;;;;;/h1-15H,33-34H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;;/q;5*+1/p-5
SMILES: C1=CC(=CC=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C32H19N6Na5O15S5
Molecular Weight: 1002.8 g/mol

Trypan red

CAS No.: 574-64-1

Cat. No.: VC0006658

Molecular Formula: C32H19N6Na5O15S5

Molecular Weight: 1002.8 g/mol

* For research use only. Not for human or veterinary use.

Trypan red - 574-64-1

CAS No. 574-64-1
Molecular Formula C32H19N6Na5O15S5
Molecular Weight 1002.8 g/mol
IUPAC Name pentasodium;3-amino-4-[[4-[4-[(2-amino-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-sulfonatophenyl]phenyl]diazenyl]naphthalene-2,7-disulfonate
Standard InChI InChI=1S/C32H24N6O15S5.5Na/c33-29-27(57(48,49)50)14-18-11-21(54(39,40)41)6-8-23(18)31(29)37-35-20-4-1-16(2-5-20)17-3-10-25(26(13-17)56(45,46)47)36-38-32-24-9-7-22(55(42,43)44)12-19(24)15-28(30(32)34)58(51,52)53;;;;;/h1-15H,33-34H2,(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53);;;;;/q;5*+1/p-5
Standard InChI Key RBDJQFKUZPMOFH-UHFFFAOYSA-I
SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]
Canonical SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3N)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=C6C=CC(=CC6=CC(=C5N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+]

Chemical and Physical Properties of Trypan Red

Trypan Red is characterized by its vivid coloration and complex molecular architecture. Its canonical SMILES notation is O=S(C1=CC(C2=CC=C(/N=N/C3=C4C=CC(S(=O)([O-])=O)=CC4=CC(S(=O)([O-])=O)=C3N)C=C2)=CC=C1/N=N/C5=C6C=CC(S(=O)([O-])=O)=CC6=CC(S(=O)([O-])=O)=C5N)([O-])=O.[Na+].[Na+].[Na+].[Na+].[Na+]\text{O=S(C1=CC(C2=CC=C(/N=N/C3=C4C=CC(S(=O)([O-])=O)=CC4=CC(S(=O)([O-])=O)=C3N)C=C2)=CC=C1/N=N/C5=C6C=CC(S(=O)([O-])=O)=CC6=CC(S(=O)([O-])=O)=C5N)([O-])=O.[Na+].[Na+].[Na+].[Na+].[Na+]}, reflecting its four sodium counterions and five sulfonate groups .

Solubility and Stability

Trypan Red is soluble in dimethyl sulfoxide (DMSO) and requires storage at -20°C to maintain stability . Prolonged exposure to room temperature degrades its efficacy, necessitating aliquoting to avoid repeated freeze-thaw cycles.

Table 1: Key Chemical Properties of Trypan Red

PropertyValue
CAS Number574-64-1
Molecular Weight1002.8 g/mol
SolubilitySoluble in DMSO
Storage Conditions-20°C (1 month stability)
Purity>98% (HPLC)

Historical Context: Trypan Red in Early Cancer Research

In the 1950s, researchers explored Trypan Red’s potential to inhibit chemically induced carcinogenesis. A landmark study by Iwase and Fujita (1956) demonstrated its inhibitory effects on liver tumors in rats treated with p-dimethylaminoazobenzene (DAB) .

Mechanistic Hypotheses

The sulfonate groups and dis-azo structure of Trypan Red may compete with DAB for cellular receptors, disrupting metabolic activation of the carcinogen . This hypothesis aligns with the structural similarity between Trypan Red and other azo dyes studied for anti-carcinogenic properties.

Staining Applications and Metachromatic Behavior

Trypan Red’s role as a vital stain is well-documented, though its utility differs from related dyes like Trypan Blue.

Nuclear Staining Specificity

While Trypan Blue’s red impurity selectively stains pyknotic nuclei, Trypan Red itself exhibits minimal metachromatic shifts in tissue sections . This contrasts with Congo Red, which undergoes color changes in the presence of basic proteins .

Comparative Analysis of Anionic Dyes

A study comparing 10 anionic dis-azo dyes classified Trypan Red as non-metachromatic, with staining behavior distinct from Congo Corinth and Vital Red . Its affinity for degenerating cellular components underscores its niche applications in histopathology.

Toxicological Profile and Limitations

Despite its therapeutic potential, Trypan Red exhibits dose-dependent toxicity. Rats administered 0.5% Trypan Red solution experienced a 53.3% mortality rate within 140 days, alongside suppressed weight gain . Autopsies revealed hepatic discoloration and early cirrhotic changes, highlighting the compound’s hepatotoxic effects .

Contemporary Formulations and Research Protocols

Modern suppliers provide Trypan Red in standardized formulations for experimental use.

Table 2: Stock Solution Preparation Guidelines

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM0.9972 mL4.986 mL9.9721 mL
5 mM0.1994 mL0.9972 mL1.9944 mL
10 mM0.0997 mL0.4986 mL0.9972 mL

In vivo studies utilize DMSO-based master solutions, diluted with PEG300 and Tween 80 to enhance bioavailability . Researchers must ensure solution clarity at each dilution step to prevent precipitation.

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